N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide
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Overview
Description
N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide typically involves multiple steps. The starting materials often include cyclopentanone, 3,4-dimethoxybenzaldehyde, and various reagents to form the pyrazolo[1,5-D][1,2,4]triazin core. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopentyl-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide include other pyrazolo[1,5-D][1,2,4]triazin derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H23N5O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[2-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5O4S/c1-28-16-8-7-12(9-17(16)29-2)14-10-15-19(27)22-23-20(25(15)24-14)30-11-18(26)21-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
LQCGLOSVFZLFTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NC4CCCC4)OC |
Origin of Product |
United States |
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